N-Boc-O-allyl-N-benzylhydroxylamine
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Overview
Description
N-Boc-O-allyl-N-benzylhydroxylamine is a versatile organic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of a hydroxylamine group, an allyl group, and a benzyl group, all protected by a tert-butoxycarbonyl (Boc) group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with the reaction of allylamine with benzylamine in the presence of a suitable protecting group, such as Boc-anhydride.
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The temperature is maintained at around 0°C to room temperature.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods:
Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of larger reactors and continuous flow systems to ensure consistent quality and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product. This includes analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oximes or nitro compounds.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine, resulting in the removal of the Boc protecting group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, alcohols, and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Oximes and nitro compounds.
Reduction Products: Amines and deprotected hydroxylamines.
Substitution Products: Various substituted hydroxylamines and amines.
Scientific Research Applications
N-Boc-O-allyl-N-benzylhydroxylamine has found applications in various scientific fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: The compound is utilized in the study of enzyme mechanisms and as a tool in molecular biology research.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-Boc-O-allyl-N-benzylhydroxylamine exerts its effects involves its ability to act as a nucleophile and electrophile. The hydroxylamine group can react with electrophilic centers, while the allyl and benzyl groups can participate in various organic reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
N-Boc-O-allyl-N-benzylhydroxylamine is unique due to its combination of hydroxylamine, allyl, and benzyl groups, all protected by a Boc group. Similar compounds include:
O-Benzoylhydroxylamines: These compounds are used in transition metal-catalyzed C-N bond-forming reactions.
Macromonocyclic Hydroxamic Acids:
Properties
IUPAC Name |
tert-butyl N-benzyl-N-prop-2-enoxycarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-5-11-18-16(14(17)19-15(2,3)4)12-13-9-7-6-8-10-13/h5-10H,1,11-12H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYWPFPEJNWBGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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